molecular formula C7H13F2N3O B13365908 2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide

2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide

Katalognummer: B13365908
Molekulargewicht: 193.19 g/mol
InChI-Schlüssel: AEBFNJHOPSCFSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and an N’-hydroxyacetimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the difluoromethyl group and the N’-hydroxyacetimidamide moiety. One common method involves the reaction of a suitable pyrrolidine precursor with difluoromethylating agents under controlled conditions. The N’-hydroxyacetimidamide group can be introduced through subsequent reactions involving hydroxylamine derivatives and acylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Wissenschaftliche Forschungsanwendungen

2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the N’-hydroxyacetimidamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

Uniqueness

2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of both the difluoromethyl group and the N’-hydroxyacetimidamide moiety, which confer distinct chemical and biological properties. These features can enhance the compound’s stability, binding affinity, and selectivity compared to similar compounds.

Eigenschaften

Molekularformel

C7H13F2N3O

Molekulargewicht

193.19 g/mol

IUPAC-Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H13F2N3O/c8-7(9)5-1-2-12(3-5)4-6(10)11-13/h5,7,13H,1-4H2,(H2,10,11)

InChI-Schlüssel

AEBFNJHOPSCFSX-UHFFFAOYSA-N

Isomerische SMILES

C1CN(CC1C(F)F)C/C(=N/O)/N

Kanonische SMILES

C1CN(CC1C(F)F)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.